![molecular formula C10H14F3NO B13013357 N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide: is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its three-dimensional structure and high degree of saturation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are still under development, but they generally follow the same principles as the synthetic routes mentioned above. The scalability of these methods is a key focus, with efforts being made to optimize the reaction conditions and improve yields .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is explored for its potential as a bioisostere. This means it can mimic the properties of other functional groups in drug molecules, potentially leading to new therapeutic agents with improved solubility, potency, and metabolic stability .
Industry: In industry, this compound is investigated for its use in materials science, particularly in the development of molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the three-dimensional character of drug molecules, leading to better binding interactions with biological targets. This can result in increased potency and selectivity of the compound .
Comparison with Similar Compounds
- N-methyl-3-(trifluoromethyl)aniline
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness: What sets N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide apart from similar compounds is its combination of the bicyclo[1.1.1]pentane core with the trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as increased metabolic stability and reduced non-specific binding, making it a valuable candidate in drug discovery .
Properties
Molecular Formula |
C10H14F3NO |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
N-methyl-N-[[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl]acetamide |
InChI |
InChI=1S/C10H14F3NO/c1-7(15)14(2)6-8-3-9(4-8,5-8)10(11,12)13/h3-6H2,1-2H3 |
InChI Key |
ZBVPFCYUWDYTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC12CC(C1)(C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


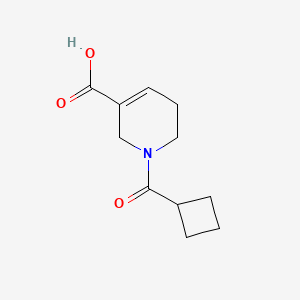
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
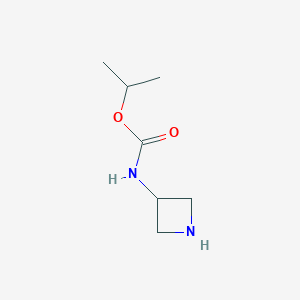
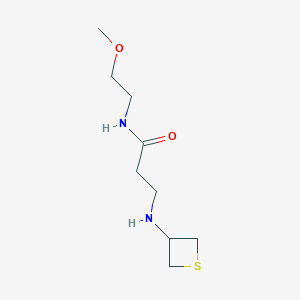
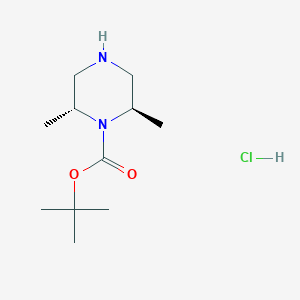

![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
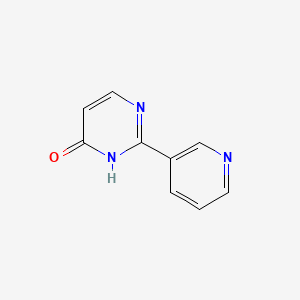
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
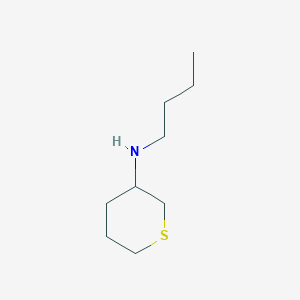

![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
